Anhalidine

Description

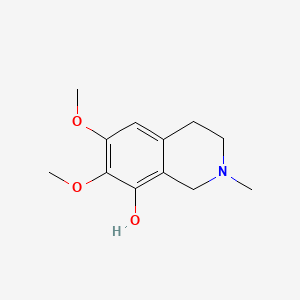

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-13-5-4-8-6-10(15-2)12(16-3)11(14)9(8)7-13/h6,14H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXOXOHMRGAFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C(=C2C1)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176992 | |

| Record name | 8-Isoquinolinol, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245-94-5 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-8-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhalidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Isoquinolinol, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHALIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E6N7C369C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Phytochemistry and Natural Occurrence of Anhalidine

Distribution in Cactaceae: Lophophora Species

The genus Lophophora is well-known for its alkaloid content, and Anhalidine is one of the many compounds identified in these cacti.

This compound in Lophophora williamsii

Lophophora williamsii, commonly known as peyote, is a prominent source of this compound. This compound is a naturally occurring tetrahydroisoquinoline based alkaloid that can be isolated from Lophophora williamsii. While mescaline is the primary psychoactive alkaloid in L. williamsii, numerous other alkaloids, including this compound, have been identified. wikipedia.org Early analysis reported this compound at a concentration of 0.001%, representing 2% of the total alkaloid content in L. williamsii. Another analysis indicated this compound as one of the major alkaloids present, alongside mescaline, pellotine (B1218421), anhalonidine (B98746), hordenine, anhalamine, anhalinine, anhalonine, lophophorine (B1675078), and O-methylanhalonidine. wikipedia.org

This compound in Lophophora diffusa

Lophophora diffusa, often referred to as "false peyote," also contains this compound, although its alkaloid profile differs significantly from L. williamsii. The major alkaloid in L. diffusa is pellotine, which can constitute a large percentage of the total alkaloid content. this compound has been detected in L. diffusa, sometimes in trace amounts or at 0.1% of the total alkaloid content. sacredcacti.com In fresh whole plants of L. diffusa, small amounts of this compound were observed in the phenolic fraction. sacredcacti.com

This compound in Lophophora williamsii var. caespitosa

Lophophora williamsii var. caespitosa is a horticultural form of L. williamsii characterized by its clumping growth habit. sacredcacti.com Analysis of this variety has also reported the presence of this compound. One study found this compound at a concentration of 0.005% by fresh weight in Lophophora williamsii var. caespitosa. sacredcacti.com Other alkaloids detected in this variety include anhalonidine, anhalamine, and lophophorine. sacredcacti.com

Table 1: this compound Concentration in Lophophora Species

| Species | This compound Concentration | Notes | Source |

| Lophophora williamsii | 0.001% | 2% of total alkaloid content | |

| Lophophora diffusa | Trace to 0.1% | Percentage of total alkaloid content | sacredcacti.com |

| Lophophora williamsii var. caespitosa | 0.005% | By fresh weight | sacredcacti.com |

Occurrence in Other Plant Genera

Beyond the Lophophora genus, this compound has been identified in other plant groups, including certain Acacia species and another cactus species, Pelecyphora aselliformis.

This compound in Acacia Species

This compound has been detected in several species of Acacia. While Acacia species are known to contain various alkaloids, including phenethylamines and tryptamines, the reports of this compound presence suggest a broader distribution of this tetrahydroisoquinoline alkaloid outside of the Cactaceae family. wikipedia.orgchemeurope.com Some studies have listed this compound as one of the amines and alkaloids identified in Acacia rigidula. sacredcacti.com However, it is important to note that the alkaloid content in Acacia species can be highly variable due to environmental and genetic factors, and some reports require further confirmation. wikipedia.org

This compound in Pelecyphora aselliformis

Pelecyphora aselliformis, also known as the Hatchet Cactus, is another cactus species where this compound has been found. weberseeds.nldoctorlib.org This species is native to San Luis Potosí in Mexico. weberseeds.nlsacredcacti.com this compound has been isolated and identified in alkaloid extracts of Pelecyphora aselliformis. nih.govcapes.gov.br Other alkaloids reported in this species include hordenine, pellotine, 3-demethyltrichocereine, mescaline, and methylmescaline. weberseeds.nldoctorlib.orgsacredcacti.comnih.govcapes.gov.br The co-occurrence of this compound and pellotine in P. aselliformis is considered biosynthetically reasonable. mdma.ch

Table 2: this compound Occurrence in Other Plant Genera

| Genus/Species | Family | Notes | Source |

| Acacia species | Fabaceae | Detected in several species | |

| Pelecyphora aselliformis | Cactaceae | Isolated and identified in extracts | nih.govcapes.gov.br |

Quantitative Distribution and Relative Abundance Research within Alkaloid Profiles

Quantitative analysis of alkaloid profiles in plants containing this compound reveals its relative abundance compared to other co-occurring compounds. In Lophophora williamsii, commonly known as peyote, this compound is present among a complex mixture of alkaloids. Studies have shown that mescaline is typically the most abundant alkaloid in L. williamsii, followed by others such as pellotine and anhalonidine. wikipedia.orgheffter.orgwikipedia.org

Early research by Späth and Becke in the 1930s reported this compound at a concentration of 0.001% of the dry weight of L. williamsii, representing approximately 2% of the total alkaloid content. sacredcacti.com Other alkaloids found in L. williamsii include anhalamine, anhalonine, hordenine, lophophorine, N-methylmescaline, and O-methylanhalonidine, among others. heffter.orgwikipedia.orgsacredcacti.com The relative proportions of these alkaloids can vary between plant populations. For instance, studies on plants from different regions have shown variations in the concentrations of alkaloids like anhalamine, anhalonidine, and pellotine relative to mescaline. sacredcacti.com

While mescaline constitutes a significant portion of the total alkaloid content in L. williamsii, reported to be around 30%, this compound is present in considerably lower amounts. wikipedia.org Pellotine is another major alkaloid, making up about 17% of the total alkaloid content. wikipedia.org Anhalonidine is also found in higher abundance than this compound, accounting for approximately 14% of the total alkaloids. wikipedia.org Hordenine is reported to be around 8% of the total alkaloid content. wikipedia.orgsacredcacti.com

This compound has also been identified in other cactus species. In the genus Neobuxbaumia, specifically N. multiareolata, N. scoparia, and N. tetetzo, this compound has been detected, although typically in trace quantities alongside carnegine (B1203297) and salsolidine. researchgate.net The presence of this compound in species outside of Lophophora indicates a broader distribution within the Cactaceae family, albeit often at much lower concentrations.

The quantitative analysis of alkaloid profiles often employs techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to separate, identify, and quantify the individual compounds present in plant extracts. researchgate.net These methods allow for detailed research into the relative abundance of alkaloids like this compound within the complex phytochemical matrix of the plant.

The following table provides an overview of the approximate relative abundance of some key alkaloids in Lophophora williamsii based on reported total alkaloid content:

| Alkaloid | Approximate % of Total Alkaloid Content |

| Mescaline | 30% wikipedia.org |

| Pellotine | 17% wikipedia.org |

| Anhalonidine | 14% wikipedia.org |

| Hordenine | 8% wikipedia.orgsacredcacti.com |

| Anhalamine | 8% wikipedia.org |

| Lophophorine | 5% sacredcacti.com |

| N-Methylmescaline | 3% sacredcacti.com |

| Anhalonine | 3% sacredcacti.com |

| This compound | 2% sacredcacti.com |

| Anhalinine | 0.5% sacredcacti.com |

| O-Methylanhalonidine | <0.5% sacredcacti.com |

| Isopellotine | 0.5% sacredcacti.com |

| Peyophorine | 0.5% sacredcacti.com |

Note: These percentages are approximate and can vary depending on factors such as plant origin, growing conditions, and the specific plant part analyzed.

Biosynthetic Pathways of Anhalidine

Precursor Identification and Elucidation

The biosynthesis of anhalidine, like other tetrahydroisoquinoline alkaloids, begins with fundamental amino acid precursors that undergo a series of enzymatic transformations.

Dopamine (B1211576) as a Core Precursor in Tetrahydroisoquinoline Alkaloid Formation

Dopamine is a pivotal precursor in the formation of the tetrahydroisoquinoline skeleton of this compound. Research has demonstrated that dopamine serves as a foundational building block for a variety of phenolic tetrahydroisoquinoline alkaloids. researchgate.net The biosynthesis of these alkaloids, including this compound, is proposed to initiate from dopamine. Studies involving radiolabeled compounds have confirmed the efficient incorporation of dopamine into related alkaloids like anhalamine, further solidifying its role as a key precursor. The initial steps of the pathway involve modifications to the dopamine molecule, setting the stage for the subsequent cyclization that forms the characteristic isoquinoline (B145761) ring structure.

Involvement of Tyrosine and Phenethylamines

The biosynthetic pathway of this compound ultimately traces back to the amino acid tyrosine. scispace.com Tyrosine serves as the initial starting material, which is then converted to dopamine through a series of enzymatic steps, including hydroxylation and decarboxylation. rsc.org The involvement of tyrosine as a precursor for tetrahydroisoquinoline alkaloids has been substantiated through incorporation studies.

Beyond the direct lineage from tyrosine and dopamine, other phenethylamines also play a role in the broader context of tetrahydroisoquinoline alkaloid biosynthesis. While dopamine is the primary amine precursor, the pathway to this compound involves intermediates that are substituted phenethylamines. For instance, the biosynthesis of the related alkaloid pellotine (B1218421) has been shown to involve 4-hydroxy-3-methoxyphenethylamine as a precursor.

Enzymatic Steps and Reaction Mechanisms

The conversion of precursors into this compound is orchestrated by a series of specific enzymatic reactions, including methylation, hydroxylation, and the crucial cyclization step that forms the tetrahydroisoquinoline core.

O-Methylation Processes in the Biosynthetic Cascade

O-methylation is a critical step in the biosynthesis of this compound, catalyzed by O-methyltransferases. These enzymes utilize S-adenosylmethionine (SAM) as a methyl group donor. acs.org The proposed biosynthetic pathway for phenolic tetrahydroisoquinoline alkaloids suggests a sequence of methylation events. researchgate.net Starting from dopamine, a meta-O-methylation occurs, followed by other modifications, eventually leading to the specific methylation pattern observed in this compound. The methyl groups of methionine have been shown to be precursors of the O-methyl groups in related alkaloids.

Hydroxylation Reactions in Phenolic Tetrahydroisoquinoline Biosynthesis

Hydroxylation reactions, catalyzed by hydroxylases, are essential for introducing hydroxyl groups onto the aromatic ring of the phenethylamine (B48288) precursors. researchgate.net A proposed pathway involves the hydroxylation of a dopamine derivative at the 5-position. This hydroxylation is a key step in creating the specific substitution pattern of the phenolic tetrahydroisoquinoline alkaloids found in peyote. Cytochrome P450 monooxygenases are a family of enzymes often implicated in such hydroxylation reactions in alkaloid biosynthesis. acs.org

Cyclization Mechanisms in Tetrahydroisoquinoline Ring Formation

The defining step in the biosynthesis of this compound is the cyclization of a phenethylamine derivative to form the tetrahydroisoquinoline ring system. This type of reaction is a variation of the Pictet-Spengler reaction. rsc.orgrsc.org In this reaction, a phenylethylamine condenses with an aldehyde or ketone to form an intermediate iminium ion, which then undergoes an electrophilic aromatic substitution to close the ring. rsc.org For the biosynthesis of simple tetrahydroisoquinolines, this condensation typically involves a β-phenylethylamine and a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. The electron-rich nature of the aromatic ring of the dopamine-derived precursors facilitates this cyclization. rsc.org The specific enzymes catalyzing this cyclization in the biosynthesis of this compound are a subject of ongoing investigation.

Comparative Biosynthesis with Related Peyote Alkaloids

The biosynthesis of this compound, a tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii), is intricately linked with the formation of other prominent alkaloids within the same plant, including the well-known phenethylamine, mescaline, and other structurally similar tetrahydroisoquinolines like anhalamine, anhalonidine (B98746), and pellotine. The biosynthetic pathways of these compounds share common precursors and early enzymatic steps, diverging at critical junctures to yield the diverse alkaloidal profile of peyote. umich.edu

Analogies with Mescaline Biosynthesis Pathways

The biosynthetic route to this compound shares its initial steps with that of mescaline. Both pathways originate from the amino acid L-tyrosine. Tyrosine is first hydroxylated to form L-DOPA (3,4-dihydroxyphenylalanine), which is then decarboxylated to produce dopamine. Dopamine serves as a crucial branch-point intermediate in the biosynthesis of both mescaline and the tetrahydroisoquinoline alkaloids.

The pathway continues with the meta-O-methylation of dopamine, a step that is common to the formation of both mescaline and the phenolic tetrahydroisoquinolines. umich.edu This leads to 3-methoxytyramine. Subsequent hydroxylation at the 5-position yields 3-methoxy-4,5-dihydroxyphenethylamine. umich.edu It is at this stage that the pathways toward mescaline and the tetrahydroisoquinolines begin to show significant divergence. While the mescaline pathway involves further O-methylation, the pathway to this compound and related compounds proceeds via a ring-closing cyclization reaction. umich.edu Data supports the suggestion that the biosynthesis of phenolic tetrahydroisoquinoline alkaloids in peyote is similar to that of mescaline up to the O-methylation of 4,5-dihydroxy-3-methoxyphenethylamine. umich.edu

Divergent Pathways to Anhalamine, Anhalonidine, and Pellotine

The formation of the various tetrahydroisoquinoline alkaloids, including this compound, anhalamine, anhalonidine, and pellotine, occurs through divergent cyclization and methylation reactions of phenethylamine precursors. umich.edu After the formation of the common precursor derived from dopamine, the pathway branches. The cyclization of 3,4-dimethoxy-5-hydroxyphenethylamine gives rise to the family of phenolic tetrahydroisoquinoline alkaloids. umich.edu

The specific alkaloid formed depends on the nature of the one-carbon or two-carbon unit that condenses with the phenethylamine to form the isoquinoline ring system, as well as subsequent N-methylation.

Anhalamine is formed from the condensation of a phenethylamine precursor with a formaldehyde equivalent. maps.org

This compound is the N-methyl derivative of anhalamine.

Anhalonidine and Pellotine are formed when the phenethylamine precursor condenses with an acetaldehyde equivalent. Pellotine is the N-methyl derivative of anhalonidine.

Research involving the administration of radiolabeled precursors to L. williamsii has provided insight into these divergent pathways. Studies have demonstrated the incorporation of various phenethylamines into anhalamine, anhalonidine, and pellotine, supporting the proposed biosynthetic scheme. umich.edu The efficiency of these incorporations highlights the distinct, yet interconnected, routes to these alkaloids.

| Precursor Administered (8-¹⁴C-labeled) | % Incorporation into Anhalamine | % Incorporation into Anhalonidine | % Incorporation into Pellotine |

| Dopamine | 1.73 | 1.95 | 0.21 |

| 4-Hydroxy-3-methoxyphenethylamine | 1.15 | 1.05 | 0.15 |

| 3,4-Dimethoxy-5-hydroxyphenethylamine | 6.50 | 7.20 | 0.95 |

| 3,4,5-Trihydroxyphenethylamine | 1.73 | 1.90 | 0.20 |

Table 1. Incorporation of ¹⁴C-labeled phenethylamine precursors into peyote alkaloids. Data sourced from Khanna et al. (1970). umich.edu This table illustrates the varying efficiencies with which different precursors are converted into specific tetrahydroisoquinoline alkaloids, providing evidence for the divergent biosynthetic pathways.

These findings underscore that subtle variations in enzymatic processes, specifically in the selection of the carbonyl substrate for cyclization and subsequent N-methylation, lead to the array of tetrahydroisoquinoline alkaloids found in peyote.

Chemical Synthesis and Derivatization of Anhalidine

Total Synthesis Approaches

Total synthesis approaches to anhalidine typically focus on building the tetrahydroisoquinoline scaffold with the correct substitution pattern.

Bischler-Napieralski Reaction in Tetrahydroisoquinoline Ring Construction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinoline (B110456) derivatives, which can then be reduced to the tetrahydroisoquinoline ring system found in this compound. nrochemistry.com This reaction involves the cyclization of β-aryl ethylamides or β-aryl ethylcarbamates under acidic and dehydrating conditions, typically using reagents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid. nrochemistry.comjk-sci.com The reaction proceeds via an intramolecular electrophilic aromatic substitution mechanism. nrochemistry.comjk-sci.com Electron-donating groups on the aromatic ring facilitate the cyclization. nrochemistry.comjk-sci.com The resulting 1,2-dihydroisoquinolines can be subsequently reduced to the corresponding tetrahydroisoquinolines. jk-sci.com

Mescaline as a Starting Material in this compound Synthesis

Mescaline (3,4,5-trimethoxyphenethylamine) is structurally related to this compound and can serve as a starting material or a related compound in synthetic routes to this compound and other peyote alkaloids. wikipedia.org While mescaline itself is a phenethylamine (B48288), this compound is a cyclized tetrahydroisoquinoline derivative. Simple tetrahydroisoquinolines can be considered cyclized phenethylamines. The synthesis of simple 1,2,3,4-tetrahydroisoquinolines is generally achieved from the corresponding phenethylamines, often through approaches like the Pictet-Spengler or Bischler-Napieralski reactions. researchgate.net Early syntheses of cactus alkaloids, including this compound, starting from mescaline have been reported.

Functional Group Modifications and Analog Synthesis

Research into this compound may involve modifications of its functional groups or the synthesis of analogs to explore structure-activity relationships or develop compounds with altered properties. Simple tetrahydroisoquinolines related to mescaline, including this compound, have been found to interact with various receptors, such as serotonin (B10506) 5-HT7 receptors. wikipedia.org Analogues of psychoactive phenethylamines cyclized into tetrahydroisoquinolines have been synthesized, although this cyclization generally leads to the abolition of their defining psychoactive effects. However, some tetrahydroisoquinoline forms show selective affinity for other receptors, such as α₂-adrenergic receptors.

Stereoselective Synthesis Methodologies

Stereoselective synthesis aims to produce a particular stereoisomer of a compound. While general methods for the synthesis of tetrahydroisoquinolines exist, specific stereoselective approaches may be employed to synthesize enantiomerically pure this compound or its analogs, although detailed stereoselective synthesis methodologies specifically for this compound were not extensively found in the search results. Stereoselective synthesis is a common area of research in alkaloid chemistry.

Oxidative Reactions in this compound Scaffold Derivatization (e.g., Lead Tetraacetate Oxidation)

Oxidative reactions can be used to derivatize the this compound scaffold. Lead tetraacetate (Pb(OAc)₄) is a strong oxidizing agent used in organic chemistry for various transformations, including the acetoxylation of C-H bonds and oxidative cleavage reactions. rsc.org Lead tetraacetate oxidation has been applied to the synthesis of isoquinoline (B145761) alkaloids, and studies have investigated its use in the oxidation of tetrahydroisoquinolinols, which can yield p-quinol acetates or 4-acetoxytetrahydroisoquinolinols depending on the oxygenation pattern. clockss.org These oxidized products can serve as intermediates for the synthesis of various isoquinoline alkaloids. clockss.org The application of lead tetraacetate oxidation has been mentioned in the context of synthesizing the cactus alkaloid this compound. clockss.org

Structure Activity Relationship Sar Studies of Anhalidine

Correlating Anhalidine's Molecular Structure with Receptor Interactions

This compound's molecular structure, characterized as 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol, plays a crucial role in its interaction with biological receptors . Studies have identified this compound as a potent inverse agonist of the serotonin (B10506) 5-HT7 receptor researcher.life. This interaction is significant as the 5-HT7 receptor is involved in various central nervous system processes, including mood, learning, and circadian rhythms researcher.life. Inverse agonism at this receptor leads to a decrease in basal intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which can reduce neuronal excitability and neurotransmission researcher.life. The presence of the 8-hydroxy group and the 6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline core are key structural features implicated in its potent inverse agonism at the 5-HT7 receptor researcher.life. The N-methylation also appears to improve the potency of related analogs researcher.life.

Comparative SAR Analysis with Related Tetrahydroisoquinoline Alkaloids

Comparing the SAR of this compound with related tetrahydroisoquinoline alkaloids provides insights into the specific contributions of different structural elements to receptor binding and activity. This compound is part of a family of alkaloids that includes pellotine (B1218421), anhalamine, anhalonidine (B98746), and lophophorine (B1675078) wikipedia.org.

Pellotine, which differs from this compound by having a methyl group at the C1 position, has also been identified as a 5-HT7 receptor inverse agonist, although this compound has shown higher functional potency in some studies researcher.life. Pellotine is also a selective and potent serotonin 5-HT6 receptor weak partial agonist and a serotonin 5-HT1D receptor ligand .

Anhalonidine, the N-desmethyl analog of pellotine, is also a potent inverse agonist of the serotonin 5-HT7 receptor . Anhalamine, the N-demethyl analog of this compound, has also been found to act as a potent inverse agonist of the serotonin 5-HT7 receptor wikipedia.org. Anhalinine, a 6,7,8-trimethoxy-tetrahydroisoquinoline, acts as a low-potency inverse agonist of the 5-HT7 receptor, suggesting that the specific pattern of methoxy (B1213986) and hydroxyl substitutions significantly impacts potency wikipedia.org.

This comparative analysis highlights that while several tetrahydroisoquinoline alkaloids interact with the 5-HT7 receptor, variations in substituents, particularly at the N1 and C1 positions and the pattern of oxygenation on the aromatic ring, influence the potency and potentially the specific binding mode and activity profile at this and other receptors researcher.life.

Computational Approaches in this compound SAR Modeling

Computational approaches, such as molecular docking and molecular dynamics simulations, are valuable tools in understanding the SAR of this compound and its analogs researcher.life. These methods can help predict and analyze the binding interactions between the alkaloids and their target receptors at a molecular level .

Molecular dynamics simulations have supported experimental findings regarding the importance of the 8-hydroxy substitution for robust interaction with the 5-HT7 receptor and its correlation with inverse agonism efficacy researcher.life. These simulations can provide insights into the dynamic behavior of the ligand-receptor complex and identify key residues involved in binding and activation or inhibition researcher.life. Computational modeling can also help predict physicochemical properties and potential biological activities, guiding the design of new analogs with improved properties . Quantitative structure-activity relationship (QSAR) models can be built using computational descriptors to predict the activity of molecules based on their structural characteristics .

Impact of Structural Variations on Receptor Binding Profiles

Structural variations within the tetrahydroisoquinoline core and its substituents significantly impact the receptor binding profiles of this compound and related alkaloids researcher.life. The presence or absence of a methyl group at the C1 position, as seen when comparing this compound and pellotine, influences potency at the 5-HT7 receptor researcher.life. The N-methylation state also affects the potency of these compounds researcher.life.

The pattern of oxygenation on the aromatic ring is another critical factor. Studies comparing 8-hydroxy-6,7-dimethoxy substituted analogs (like this compound and pellotine) with 6,7,8-trimethoxy analogs (like anhalinine) or 8-hydroxy-6,7-methylenedioxy analogs have shown a preference for the 8-hydroxy-6,7-dimethoxy pattern for potent 5-HT7 receptor inverse agonism researcher.lifewikipedia.org. This suggests that the position and nature of the oxygen-containing functional groups are crucial for optimal interaction with the receptor binding site researcher.life.

These structural variations can lead to differential binding affinities and efficacies at various receptors, including different serotonin receptor subtypes (e.g., 5-HT1D, 5-HT6, 5-HT7) and potentially other targets like adrenergic receptors wikipedia.org. Understanding these relationships is fundamental for designing analogs with targeted pharmacological activities.

Molecular and Receptor Level Mechanistic Investigations of Anhalidine

Serotonin (B10506) Receptor System Interactions

Recent pharmacological studies have focused on the interaction of anhalidine with serotonin (5-HT) receptors, identifying a significant and specific relationship with the 5-HT7 receptor subtype.

This compound has been identified as a potent inverse agonist at the serotonin 7 (5-HT7) receptor. wikipedia.org Unlike a neutral antagonist, which simply blocks an agonist from binding, an inverse agonist binds to a receptor and reduces its basal, or constitutive, activity. probes-drugs.org In the case of the 5-HT7 receptor, which is constitutively active, this compound's binding leads to a decrease in the receptor's baseline signaling. lookchem.com

Functional evaluations have quantified this activity, demonstrating that this compound possesses significant potency and efficacy. In a GloSensor cAMP assay, this compound exhibited a half-maximal effective concentration (EC50) of 219 nM and a maximal efficacy (Emax) of -95.4%. This indicates a strong ability to suppress the receptor's intrinsic activity. Molecular dynamics simulations suggest that the 8-hydroxy group on the tetrahydroisoquinoline structure allows for a more robust interaction with the 5-HT7 receptor, which correlates with its high inverse agonist efficacy. lookchem.com

When compared to other structurally related tetrahydroisoquinoline alkaloids also found in peyote, this compound stands out for its potency at the 5-HT7 receptor. wikipedia.org Pellotine (B1218421), which also acts as an inverse agonist at this receptor, is approximately two-fold less potent than this compound. Anhalinine, another related alkaloid, is significantly less potent, with a reported EC50 of 2,722 nM and an Emax of -85%, demonstrating a much weaker interaction with the 5-HT7 receptor compared to this compound. wikipedia.org

| Compound | Receptor | Activity | EC50 (nM) | Emax (%) | Source |

|---|---|---|---|---|---|

| This compound | 5-HT7 | Inverse Agonist | 219 | -95.4 | |

| Pellotine | 5-HT7 | Inverse Agonist | ~438 (2-fold less potent than this compound) | Not specified | |

| Anhalinine | 5-HT7 | Inverse Agonist | 2,722 | -85 | wikipedia.org |

This compound as an Inverse Agonist at the 5-HT7 Receptor

Exploration of Other Neurotransmitter System Interactions (e.g., Alpha-2 Adrenergic Receptors)

The exploration of this compound's activity at other neurotransmitter receptors is less defined. While some related tetrahydroisoquinoline alkaloids have been shown to interact with various receptor systems, including alpha-2 (α2) adrenergic receptors, specific binding data for this compound at these sites is not extensively documented in current scientific literature. The α2-adrenergic receptors are G-protein-coupled receptors that, when activated, typically inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels, leading to sympatholytic effects. wikipedia.org Although other tetrahydroisoquinolines have been investigated for their affinity at α2-adrenergic receptors, dedicated screening of this compound for this activity has not been reported in the available research. Therefore, its potential interaction with the α2-adrenergic system remains an area for future investigation.

Elucidation of Downstream Signaling Pathways

The primary elucidated downstream signaling pathway for this compound is directly linked to its inverse agonism at the 5-HT7 receptor. lookchem.com The 5-HT7 receptor is canonically coupled to a Gαs protein. lookchem.com Activation of this G-protein stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). lookchem.comnih.gov

As an inverse agonist, this compound's binding to the 5-HT7 receptor suppresses this pathway. lookchem.com It reduces the basal activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP, a crucial signaling molecule, results in a downstream effect of decreased neuronal excitability and neurotransmission. lookchem.com This mechanism is the principal pathway through which this compound exerts its effects at the molecular level, based on current research. lookchem.com

Analytical Methodologies for Anhalidine Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of anhalidine analysis, providing the necessary separation from a multitude of other alkaloids and matrix components present in the source material. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), and Thin-Layer Chromatography (TLC) are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like alkaloids. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. dmt-nexus.me For the analysis of tetrahydroisoquinoline alkaloids, including this compound, GC-MS provides reliable identification based on both the retention time of the compound as it passes through the GC column and its unique mass spectrum generated upon ionization. researchgate.netpostnova.com

In a typical GC-MS analysis of peyote alkaloids, a capillary column such as a DB-5 or equivalent (5%-phenyl)-methylpolysiloxane column is used. elementlabsolutions.comsci-hub.se These columns offer good resolution for a wide range of compounds. The sample, after extraction and often derivatization to increase volatility, is injected into the heated inlet of the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. While specific retention times can vary significantly based on the exact parameters (column length, temperature program, gas flow rate), this compound would elute among other peyote alkaloids.

The mass spectrometer detector ionizes the eluting compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint. For this compound, a characteristic fragment ion at m/e 58, corresponding to [CH2=N(CH3)2]+, is often observed in its mass spectrum, aiding in its structural confirmation.

Table 1: GC-MS Parameters for Alkaloid Analysis

| Parameter | Typical Value/Condition |

| Column Type | DB-5 (or similar 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Injector Temp. | ~250-280 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 300 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Thin-Layer Chromatography (TLC) in Initial Separations

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and initial separation of compounds. researchgate.net It is particularly useful for screening plant extracts for the presence of alkaloids like this compound before undertaking more complex analyses. researchgate.netgcms.cz

In TLC, a glass or aluminum plate coated with a thin layer of an adsorbent material (the stationary phase), typically silica (B1680970) gel, is used. The sample extract is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the compounds in the sample spot separate based on their differential affinity for the stationary and mobile phases. chem-agilent.comuva.es

The separation is visualized by spraying the plate with a suitable reagent, such as Dragendorff's reagent for alkaloids, or by viewing under UV light. The position of each compound is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A seminal study by Lundström and Agurell in 1967 established TLC methods for separating peyote alkaloids, providing Rf values for this compound in various solvent systems. gcms.cz

Table 3: TLC Rf Values of Peyote Alkaloids in Different Solvent Systems (Data from Lundström & Agurell, 1967)

| Compound | Rf Value (System A) | Rf Value (System B) | Rf Value (System C) |

| This compound | 0.38 | 0.40 | 0.20 |

| Anhalamine | 0.23 | 0.21 | 0.14 |

| Anhalonidine (B98746) | 0.14 | 0.16 | 0.10 |

| Pellotine (B1218421) | 0.27 | 0.31 | 0.15 |

| Mescaline | 0.10 | 0.07 | 0.08 |

| N-Methylmescaline | 0.13 | 0.10 | 0.10 |

| Lophophorine (B1675078) | 0.54 | 0.60 | 0.35 |

| Anhalonine | 0.70 | 0.72 | 0.55 |

| System A: Chloroform-Ethanol-Ammonia (80:20:1); System B: Chloroform-Methanol (85:15) saturated with Ammonia; System C: Benzene-Chloroform-Methanol (50:30:20) saturated with Ammonia. |

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for reliable analytical results. The goal is to extract the analyte of interest, like this compound, from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solvent Extraction and Solid-Phase Extraction (SPE)

The initial step in analyzing this compound from plant material, such as peyote cactus, involves extraction using a suitable solvent. A common approach is a solid-liquid extraction where the dried and powdered plant material is treated with a solvent like methanol (B129727) or ethanol (B145695), often with the addition of a base such as ammonium (B1175870) hydroxide (B78521) to ensure the alkaloids are in their free-base form, which enhances their solubility in organic solvents. researchgate.netresearchgate.net This may be followed by a liquid-liquid extraction (acid-base wash) to further purify the alkaloid fraction. In this process, the organic extract is washed with an acidic aqueous solution, which protonates the basic alkaloids, transferring them to the aqueous phase while leaving non-basic impurities in the organic phase. The aqueous phase is then made alkaline, and the deprotonated alkaloids are re-extracted back into a fresh organic solvent.

Solid-Phase Extraction (SPE) is a more modern and efficient cleanup technique that has largely replaced traditional liquid-liquid extraction. SPE uses a packed cartridge containing a solid adsorbent (the stationary phase) to selectively retain either the analytes or the impurities from the sample solution passed through it. uva.es For alkaloid purification, cation-exchange SPE cartridges are particularly effective. The sample extract is loaded onto the cartridge, where the protonated alkaloids bind to the negatively charged sorbent. Interfering compounds can be washed away, after which the purified alkaloids are eluted with a suitable solvent, often containing a base to neutralize the analytes. This technique reduces solvent consumption and can be easily automated.

Advanced Sample Cleanup Strategies for Complex Matrices

For particularly complex matrices or when ultra-trace level detection is required, more advanced cleanup strategies are employed. These methods are designed to provide exceptionally clean extracts, which is crucial for sensitive instrumentation like UHPLC-MS/MS to minimize matrix effects such as ion suppression. postnova.comencyclopedia.pub

One such strategy is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to include other analytes like alkaloids. The QuEChERS procedure involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step induced by adding salts. A subsequent cleanup step, known as dispersive SPE (dSPE), involves adding a small amount of SPE sorbent and salts directly to a portion of the extract to remove interferences like lipids and pigments before analysis.

Another advanced approach involves the use of Molecularly Imprinted Polymers (MIPs) as highly selective SPE sorbents. MIPs are custom-made polymers with binding sites engineered to be specific for a single analyte or a class of structurally related compounds. This high selectivity allows for the targeted removal of analytes from extremely complex samples with high recovery and minimal co-extraction of interfering substances. encyclopedia.pub

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to its unique protons. The aromatic proton typically appears as a singlet in the downfield region. The two methoxy (B1213986) groups (OCH₃) and the N-methyl (N-CH₃) group each produce distinct singlets. The protons on the tetrahydroisoquinoline ring system appear as multiplets due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Due to the low natural abundance of ¹³C and ¹³C-¹³C coupling being statistically insignificant, the spectrum typically shows a series of singlet peaks, with each peak corresponding to a unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment, clearly distinguishing between aromatic, aliphatic, and methoxy carbons.

Detailed, representative NMR data, based on values reported for closely related phenolic tetrahydroisoquinoline alkaloids, are presented below. researchgate.netauremn.org

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.58 | s | 1H | Ar-H (H-5) |

| ~ 3.86 | s | 3H | OCH₃ (C-7) |

| ~ 3.84 | s | 3H | OCH₃ (C-6) |

| ~ 3.50 | t | 2H | Ar-CH₂ (H-4) |

| ~ 2.75 | t | 2H | CH₂-N (H-3) |

| ~ 2.45 | s | 3H | N-CH₃ |

| ~ 2.65 | s (br) | 1H | OH |

| ~ 2.90 | s | 2H | N-CH₂-Ar (H-1) |

s = singlet, t = triplet, br = broad

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 147.5 | C-7 |

| ~ 144.0 | C-8 |

| ~ 141.2 | C-6 |

| ~ 127.0 | C-4a |

| ~ 125.5 | C-8a |

| ~ 109.5 | C-5 |

| ~ 60.5 | OCH₃ (C-6) |

| ~ 56.0 | OCH₃ (C-7) |

| ~ 51.5 | C-3 |

| ~ 47.8 | C-1 |

| ~ 42.5 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. specac.com The IR spectrum of this compound confirms the presence of its key functional groups. A broad absorption band in the region of 3400-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Sharp peaks just below 3000 cm⁻¹ are attributable to C-H stretching vibrations of the aliphatic and N-methyl groups. libretexts.org The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1610-1500 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the methoxy groups are also prominent. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~ 3350 | O-H Stretch | Phenolic -OH | Broad, Medium |

| ~ 2940 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong, Sharp |

| ~ 2835 | C-H Stretch | Methoxy (O-CH₃) | Medium, Sharp |

| ~ 1610 | C=C Stretch | Aromatic Ring | Medium |

| ~ 1515 | C=C Stretch | Aromatic Ring | Medium |

| ~ 1265 | C-O Stretch | Aryl Ether | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. msu.eduazooptics.com Phenolic tetrahydroisoquinolines typically exhibit characteristic absorption maxima. For this compound, the UV spectrum, usually recorded in ethanol or methanol, shows absorption bands that are characteristic of its substituted benzene (B151609) ring system. The presence of the phenolic hydroxyl group and methoxy groups as auxochromes influences the position and intensity of these bands. bethunecollege.ac.in Based on similar compounds, this compound is expected to show two main absorption maxima. imrpress.com

Table 4: Representative Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound Solvent: Ethanol

| λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~ 225-235 | π → π* | Aromatic System |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, with a molecular formula of C₁₂H₁₇NO₃, the expected molecular weight is approximately 223.27 g/mol . In electrospray ionization (ESI) mode, the molecular ion peak is typically observed as the protonated molecule [M+H]⁺ at m/z 224.

The fragmentation pattern in tandem mass spectrometry (MS/MS) is crucial for structural confirmation. The fragmentation of tetrahydroisoquinoline alkaloids is well-documented and often involves characteristic pathways. A primary fragmentation route for N-methylated tetrahydroisoquinolines like this compound involves a retro-Diels-Alder (RDA) reaction or cleavage of the bonds beta to the nitrogen atom, leading to stable fragment ions. acs.org The loss of the N-methyl group or cleavage of the isoquinoline (B145761) ring can produce characteristic daughter ions.

Table 5: Plausible Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion | Possible Fragmentation Pathway |

|---|---|---|

| 224 | [M+H]⁺ | Protonated molecular ion |

| 209 | [M-CH₃]⁺ | Loss of a methyl radical from the nitrogen |

| 192 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 178 | [Fragment]⁺ | Cleavage of the tetrahydroisoquinoline ring |

Chemotaxonomic and Ecological Significance of Anhalidine

Anhalidine in Plant Chemotaxonomy

This compound is a tetrahydroisoquinoline-based alkaloid found in nature. wikipedia.org It has been isolated from Lophophora williamsii, commonly known as peyote, and detected in other cacti species as well as several Acacia species. wikipedia.orgsciencemadness.org this compound belongs to a family of compounds structurally related to mescaline. wikipedia.org

The distribution of this compound and other alkaloids within plant species can serve as a tool in chemotaxonomy, the classification of organisms based on their chemical constituents. This compound's presence has been documented in various species within the Cactaceae family, including several Gymnocalycium and Neobuxbaumia species. wikidata.org

While alkaloid profiles can be informative for chemotaxonomic identification, studies on Lophophora williamsii suggest that relying solely on alkaloid content may be insufficient for definitive species identification, and genetic methods like DNA sequencing can provide additional clarity. troutsnotes.com

The table below summarizes some plant genera and species where this compound has been reported:

| Genus | Species | Source(s) |

| Lophophora | williamsii | wikipedia.orgsciencemadness.orgheffter.org |

| Gymnocalycium | gibbosum | wikidata.org |

| marsoneri | wikidata.org | |

| monvillei | wikidata.org | |

| oenanthemum | wikidata.org | |

| quehlianum | wikidata.org | |

| stellatum | wikidata.org | |

| uebelmannianum | wikidata.org | |

| Neobuxbaumia | multiareolata | wikidata.org |

| Acacia | berlandieri | wikipedia.org |

Ecological Roles in Plant-Environment Interactions

Alkaloids, as a diverse class of plant secondary metabolites, are widely recognized for their roles in mediating interactions between plants and their environment. encyclopedia.pub These compounds often function as defense mechanisms against herbivores and pathogens. encyclopedia.pub

While specific research detailing the precise ecological role of this compound is limited in the provided search results, its classification as an alkaloid and secondary metabolite suggests potential involvement in plant defense strategies. Secondary metabolites in general are known to influence plant development, growth, and interactions with biotic factors such as insects and animals that could pose threats. encyclopedia.pub The production of alkaloids in plants is thought to be an evolutionary adaptation for defense. encyclopedia.pub

Co-occurrence with Other Alkaloids and Synergistic Research Considerations

This compound rarely occurs in isolation within the plants where it is found. In Lophophora williamsii, for instance, this compound is present alongside a complex mixture of numerous other alkaloids, including mescaline, pellotine (B1218421), anhalonidine (B98746), anhalamine, lophophorine (B1675078), anhalonine, and anhalinine, among others. sciencemadness.orgheffter.orgpsychedelicreview.comsamorini.it

The co-occurrence of multiple alkaloids and other secondary metabolites in plants highlights the importance of considering potential synergistic or antagonistic interactions between these compounds. Research into plant defense mechanisms suggests that the combined effect of multiple metabolites can be different from the sum of their individual effects. Synergy, where the combined activity is greater than the sum of individual activities, can contribute to a more effective defense against herbivores.

Historical Context of Anhalidine Research and Discovery

Early Isolation and Characterization Endeavors

Early chemical studies of peyote were undertaken by researchers like Louis Lewin, who in 1888, described Anhalonium lewinii and isolated a crystalline constituent he called anhalonine. maps.org This initial isolate was found to be devoid of the pronounced hallucinatory effects associated with peyote. maps.org Arthur Heffter also played a significant role in these early efforts, isolating several alkaloids from Lophophora williamsii in the late 1890s, including mescaline, which he identified as the primary psychoactive compound through self-experimentation. maps.orgchacruna.net Other alkaloids isolated by Heffter included anhalonidine (B98746) and lophophorine (B1675078). maps.org While these early studies laid the groundwork, the complete spectrum of peyote alkaloids and their precise characterization were yet to be fully understood. Anhalidine itself was not among the very first alkaloids isolated.

Structural Elucidation Milestones by Ernst Späth

A major advancement in the understanding of peyote alkaloids came through the extensive work of Austrian chemist Ernst Späth and his collaborators starting in 1919. maps.orgresearchgate.net Späth's research focused on the structural determination and synthesis of these compounds. He published a series of papers on "Anhalonium alkaloids" that significantly expanded the knowledge in this field. maps.org

Ernst Späth and Friedrich Becke are credited with the discovery of this compound in peyote in 1935. maps.org Their work involved the separation and characterization of various alkaloids from the cactus. Späth's approach often involved synthetic methods, inspired by biogenetic considerations, to confirm the proposed structures of the isolated alkaloids. maps.org This rigorous approach was crucial in establishing the correct molecular structures of many peyote constituents, including this compound.

Evolution of Analytical Techniques in this compound Research

The study of this compound and other peyote alkaloids has benefited from the evolution of analytical techniques over time. Early characterization relied on classical chemical methods such as precipitation with alkaloidal reagents, elementary analyses, and tests based on oxidation and the Zeisel method for determining methoxyl groups. researchgate.net These techniques provided initial clues about the composition and functional groups of the isolated compounds but were often insufficient for full structural determination. researchgate.net

The work of Ernst Späth in the early to mid-20th century utilized the available analytical tools of his time, combined with systematic synthesis, to elucidate complex alkaloid structures. maps.org As analytical chemistry advanced, newer techniques became available, offering greater sensitivity and specificity for the detection, separation, and identification of alkaloids, even those present in minor quantities like this compound.

More modern research on Lophophora williamsii has employed techniques such as gas chromatography-mass spectrometry (GC-MS) for the analysis of alkaloid content. researchgate.net GC-MS allows for the separation of complex mixtures of alkaloids and provides detailed information about their molecular weight and fragmentation patterns, aiding in their identification and quantification. This has enabled researchers to determine the relative abundance of various alkaloids, confirming this compound as a minor constituent. maps.org The continued development of analytical methods allows for a more comprehensive understanding of the alkaloid profile of peyote and the distribution of compounds like this compound within the plant. researchgate.net

Alkaloid Content in Lophophora williamsii (Example Data)

While the exact concentrations can vary, studies have provided quantitative data on the alkaloid composition of peyote.

| Alkaloid | Approximate % of Total Alkaloids | Source |

| Mescaline | Varies (often major) | maps.org |

| Anhalonidine | Varies | maps.org |

| Lophophorine | Varies | maps.org |

| Pellotine (B1218421) | Varies | heffter.org |

| Anhalamine | Varies | maps.org |

| Anhalinine | ~0.01% | maps.org |

| This compound | ~0.001% | maps.org |

| N-methylmescaline | Varies | maps.org |

| O-methylanhalonidine | Varies | maps.org |

Note: This table presents approximate percentages based on various studies and should be considered illustrative of relative abundance. Actual concentrations can differ depending on factors such as plant age, origin, and part analyzed.

Concluding Remarks and Future Directions in Anhalidine Research

Current Gaps in Anhalidine Academic Research

Despite its identification decades ago, this compound has received considerably less research attention compared to other alkaloids found in the same plant sources, such as mescaline or pellotine (B1218421). researchgate.netresearchgate.net A major gap lies in the comprehensive understanding of its pharmacological profile beyond the 5-HT7 receptor. While its inverse agonism at this specific receptor has been noted, its potential interactions with other receptors, enzymes, or biological targets are largely unexplored. wikipedia.org

Furthermore, detailed in vivo studies investigating the effects of isolated this compound are limited. Much of the existing literature discusses this compound as part of the complex alkaloid mixture found in plants like Lophophora williamsii, making it challenging to attribute specific effects solely to this compound. researchgate.netresearchgate.netscribd.comqeios.com There is a need for controlled studies using pure this compound to delineate its specific biological activities and potential therapeutic or other applications.

The biosynthetic pathway of this compound in plants is another area with significant gaps. While the biosynthesis of some related isoquinoline (B145761) alkaloids has been studied, important aspects regarding this compound's specific synthesis routes within its natural sources have not been fully addressed. researchgate.net Understanding these pathways could be crucial for potential biotechnological production or for studying the ecological role of this compound in these plants.

Emerging Methodologies and Technologies for this compound Study

Advancements in analytical techniques and biological research methodologies offer promising avenues for future this compound research. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are valuable for the identification and quantification of this compound in complex biological or botanical samples. researchgate.netacs.org More sensitive and specific methods could help in detecting and studying this compound even when present in trace quantities. researchgate.net

Metabolomics and transcriptomics approaches, particularly applied to this compound-producing plants like Lophophora williamsii, could provide deeper insights into its biosynthesis and regulation. researchgate.net Transcriptome sequencing, for instance, can help identify candidate genes involved in the biosynthetic pathways of secondary metabolites, including alkaloids like this compound. researchgate.net

In the realm of pharmacological investigation, high-throughput screening methods coupled with computational filtering could aid in identifying additional biological targets for this compound. In silico approaches, such as molecular modeling, docking, and QSAR (Quantitative Structure-Activity Relationship) studies, can be employed to predict potential interactions and design novel analogs with modified properties.

Furthermore, in vitro cell culture techniques, including differentiated cell cultures and hairy root cultures from this compound-producing plants, could potentially be used to study this compound production and potentially enhance its yield for research purposes.

Interdisciplinary Research Prospects for this compound

The study of this compound lends itself to interdisciplinary collaborations, bringing together expertise from various scientific fields.

Chemistry and Biology: Further collaboration between synthetic chemists and biologists could facilitate the synthesis of this compound and its analogs for comprehensive pharmacological testing. researchgate.net This would allow for structure-activity relationship studies to understand how modifications to the this compound structure affect its biological activity.

Botany and Genetics: Research involving botanists and geneticists could focus on the genetic and environmental factors influencing this compound production in plants. researchgate.net This could involve studying gene expression related to alkaloid biosynthesis and the impact of environmental conditions on this compound levels.

Pharmacology and Neuroscience: Given this compound's activity at the 5-HT7 receptor, collaborations between pharmacologists and neuroscientists are crucial to explore its potential effects on the central nervous system and behavior. wikipedia.org Research could investigate the role of the 5-HT7 receptor in various neurological processes and how this compound's inverse agonism influences these processes.

Ethnopharmacology and Anthropology: Considering the historical use of this compound-containing plants in traditional practices, interdisciplinary studies involving ethnopharmacologists and anthropologists could provide valuable context and potentially identify novel research questions related to its traditional uses and observed effects. researchgate.netqeios.com

Materials Science and Nanotechnology: While speculative, future research could explore the potential of this compound or its derivatives in novel materials or drug delivery systems, requiring collaboration with materials scientists and nanotechnologists.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying Anhalidine's pharmacological properties?

- A rigorous research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity and testability . For example: "How does this compound modulate NMDA receptor activity in vitro compared to structurally analogous compounds?" This question avoids yes/no answers, demands experimental analysis, and addresses a knowledge gap in receptor binding mechanisms.

Q. What methodological considerations are critical for ensuring reproducibility in this compound synthesis experiments?

- Detailed protocols must include reagent purity (e.g., CAS-numbered chemicals), equipment specifications, and step-by-step procedures. Reference established safety guidelines (e.g., glove compatibility, fume hood use) and document deviations from standard operating procedures (SOPs) with principal investigator approval . Raw data (e.g., NMR spectra, yield calculations) should be archived in appendices to enable replication .

Q. What analytical techniques are recommended for characterizing this compound's structural and chemical properties?

- Use NMR, FTIR, and GC/MS for structural elucidation, referencing databases like PubChem for cross-verification . For quantitative analysis, HPLC with validated calibration standards ensures accuracy. Report detection limits and statistical confidence intervals in results .

Q. How should researchers conduct a systematic literature review on this compound's known biological activities?

- Prioritize primary sources (peer-reviewed journals) over secondary summaries. Use Boolean search terms (e.g., "this compound AND pharmacokinetics") in databases like PubMed or SciFinder. Critically evaluate conflicting findings by assessing experimental conditions (e.g., dosage, model systems) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound's reported receptor binding affinities across studies?

- Perform meta-analysis to identify variables influencing discrepancies (e.g., assay type, cell lines). Triangulate data using orthogonal methods (e.g., electrophysiology vs. radioligand binding) and apply statistical models (e.g., ANOVA) to quantify variability . Document methodological limitations in the discussion section .

Q. What experimental designs are optimal for testing hypotheses about this compound's mechanism of action in neurodegenerative models?

- Use blinded, randomized controlled trials (RCTs) in animal models, with dose-response curves and sham controls. Incorporate pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier penetration) to differentiate direct effects from metabolic artifacts . Validate findings with knockout models or siRNA silencing .

Q. How can researchers optimize data presentation for this compound-related studies to enhance clarity and impact?

- Present processed data (e.g., normalized binding curves) in the main text, with raw datasets in appendices . Use heatmaps for dose-dependent effects and Sankey diagrams for metabolic pathways. Annotate figures with error bars and p-values, adhering to journal-specific formatting guidelines .

Q. What strategies mitigate ethical challenges in this compound's preclinical testing?

- Follow institutional animal care protocols (IACUC) for humane endpoints and sample size minimization. For human cell lines, obtain informed consent documentation and anonymize data . Disclose conflicts of interest and funding sources transparently .

Q. How should interdisciplinary teams collaborate on this compound research spanning chemistry and pharmacology?

- Define roles using SMART goals (Specific, Measurable, Achievable, Relevant, Time-bound). Hold weekly cross-disciplinary meetings to align on milestones (e.g., synthetic yield targets, IC50 determinations). Use cloud-based platforms for real-time data sharing and version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.